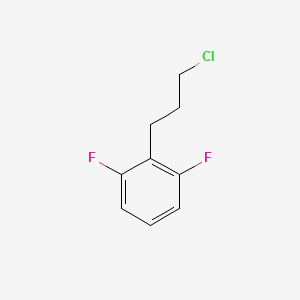
4-Iodo-5-methylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-5-methylpicolinic acid is a chemical compound with the molecular formula C7H6INO2. It is a derivative of picolinic acid, where an iodine atom is attached to the fourth position and a methyl group to the fifth position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methylpicolinic acid typically involves the iodination of 5-methylpicolinic acid. This can be achieved through electrophilic substitution reactions where iodine or iodine-containing reagents are used. The reaction conditions often require the presence of a catalyst and may involve heating to promote the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-5-methylpicolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted picolinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Iodo-5-methylpicolinic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
4-Iodo-5-methylpicolinic acid is similar to other picolinic acid derivatives, such as 3-nitropicolinic acid and 2-chloropicolinic acid. its unique iodine and methyl substituents confer distinct chemical properties and reactivity compared to these compounds. These differences make it suitable for specific applications where other picolinic acid derivatives may not be as effective.
Vergleich Mit ähnlichen Verbindungen
3-Nitropicolinic acid
2-Chloropicolinic acid
3-Bromopicolinic acid
2-Methylpicolinic acid
Eigenschaften
Molekularformel |
C7H6INO2 |
|---|---|
Molekulargewicht |
263.03 g/mol |
IUPAC-Name |
4-iodo-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6INO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
VDKBBXZBAHKKSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


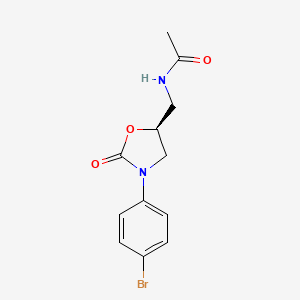
![5-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B15329325.png)
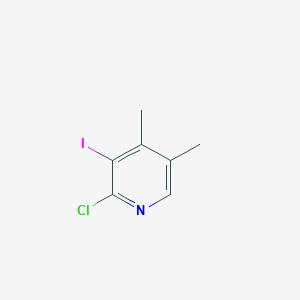
![5,9-Dichloro-7H-dibenzo[c,g]carbazole](/img/structure/B15329336.png)
![3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide](/img/structure/B15329341.png)
![8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate](/img/structure/B15329344.png)
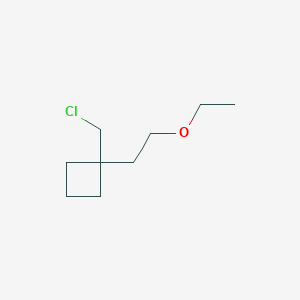

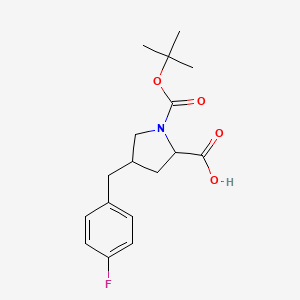
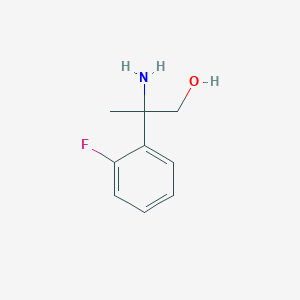
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone](/img/structure/B15329368.png)
![Spiro[3.4]octane-1-sulfonyl chloride](/img/structure/B15329387.png)
![N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15329391.png)
